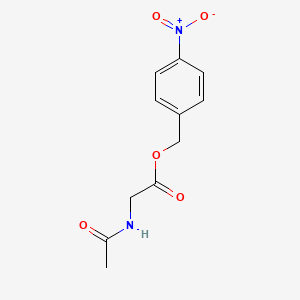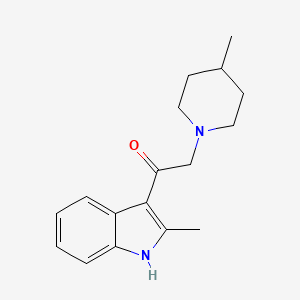
4-nitrobenzyl N-acetylglycinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-nitrobenzyl N-acetylglycinate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a derivative of N-acetylglycine, an amino acid that is found in many biological systems. The compound has been synthesized using various methods, and its mechanism of action has been studied extensively.
Applications De Recherche Scientifique
4-nitrobenzyl N-acetylglycinate has several potential applications in scientific research. It has been used as a substrate for enzymatic assays, particularly for the measurement of N-acetylglycine hydrolase activity. The compound has also been used as a tool for studying the transport of N-acetylglycine across biological membranes. In addition, 4-nitrobenzyl N-acetylglycinate has been used as a fluorescent probe for detecting the presence of reactive oxygen species in cells.
Mécanisme D'action
The mechanism of action of 4-nitrobenzyl N-acetylglycinate is not fully understood. However, it is believed to function as a substrate for certain enzymes, particularly N-acetylglycine hydrolase. When the compound is cleaved by the enzyme, it releases 4-nitrobenzyl chloride, which can be detected using various methods. This mechanism has been used in the development of enzymatic assays for the measurement of N-acetylglycine hydrolase activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-nitrobenzyl N-acetylglycinate have not been extensively studied. However, it is believed to have minimal toxicity and does not have any known drug side effects. The compound has been shown to be stable under various conditions, making it a useful tool for scientific research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-nitrobenzyl N-acetylglycinate in lab experiments is its stability. The compound can be stored for extended periods without significant degradation, making it a useful tool for long-term studies. In addition, the compound is relatively easy to synthesize using commonly available reagents and solvents.
One of the limitations of using 4-nitrobenzyl N-acetylglycinate in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to work with in certain applications. In addition, the compound is not widely available commercially, which can make it difficult to obtain for some researchers.
Orientations Futures
There are several potential future directions for research involving 4-nitrobenzyl N-acetylglycinate. One area of interest is the development of new enzymatic assays for the measurement of N-acetylglycine hydrolase activity. Another area of interest is the use of the compound as a tool for studying the transport of N-acetylglycine across biological membranes. Additionally, the compound has potential applications in the development of fluorescent probes for detecting reactive oxygen species in cells. Further research is needed to fully understand the potential applications of 4-nitrobenzyl N-acetylglycinate in scientific research.
Méthodes De Synthèse
The synthesis of 4-nitrobenzyl N-acetylglycinate can be achieved using several methods. One of the most commonly used methods involves the reaction of N-acetylglycine with 4-nitrobenzyl chloride in the presence of a base such as triethylamine. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 4-nitrobenzyl N-acetylglycinate. Other methods include the use of different reagents and solvents, such as acetic anhydride and pyridine.
Propriétés
IUPAC Name |
(4-nitrophenyl)methyl 2-acetamidoacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O5/c1-8(14)12-6-11(15)18-7-9-2-4-10(5-3-9)13(16)17/h2-5H,6-7H2,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYPBHINZHLFJMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)OCC1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(dimethylamino)phenyl]-3-(2-nitrophenyl)acrylamide](/img/structure/B5815561.png)

![N-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-2-phenoxyacetamide](/img/structure/B5815565.png)
![1-{4-[(2-naphthyloxy)methyl]benzoyl}piperidine](/img/structure/B5815573.png)
![5-{[(4-methoxybenzoyl)amino]methyl}-2-furoic acid](/img/structure/B5815576.png)


![1-(2-methoxyethyl)-2-(4-methylphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazole](/img/structure/B5815605.png)
![2-[4-(4-nitrophenoxy)phenyl]-1,3-benzoxazole](/img/structure/B5815615.png)
![4-ethoxy-3-nitro-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5815624.png)
![N-{5-[(2-ethylbutanoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B5815649.png)

![3-({[(4-methoxybenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid](/img/structure/B5815651.png)
